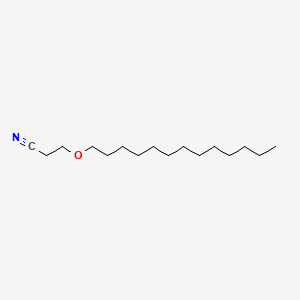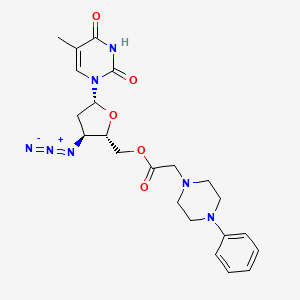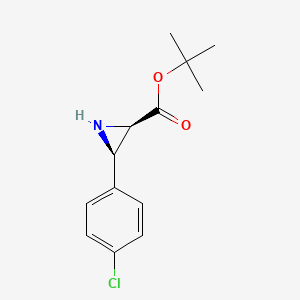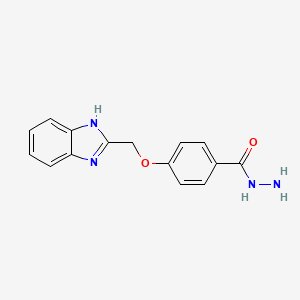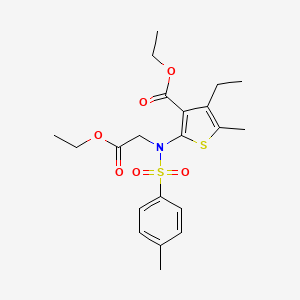![molecular formula C5H3N5O2 B12802144 6-Nitrotetrazolo[1,5-a]pyridine CAS No. 35235-73-5](/img/structure/B12802144.png)
6-Nitrotetrazolo[1,5-a]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Nitrotetrazolo[1,5-a]pyridine is a heterocyclic compound that features a tetrazole ring fused to a pyridine ring with a nitro group at the 6-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Nitrotetrazolo[1,5-a]pyridine typically involves the reaction of 2-chloro-3,5-dinitropyridine with tetrazole derivatives. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring proper handling of hazardous reagents and intermediates.
Analyse Des Réactions Chimiques
Types of Reactions
6-Nitrotetrazolo[1,5-a]pyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The nitro group can be replaced by nucleophiles under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas (H2) in the presence of a catalyst.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Potassium carbonate (K2CO3), dimethylformamide (DMF)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Cyclization: Various cyclization agents depending on the desired product
Major Products Formed
Amino Derivatives: Formed by the reduction of the nitro group
Substituted Tetrazolopyridines: Formed by nucleophilic substitution reactions
Applications De Recherche Scientifique
6-Nitrotetrazolo[1,5-a]pyridine has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 6-Nitrotetrazolo[1,5-a]pyridine involves its interaction with various molecular targets. The nitro group and the tetrazole ring play crucial roles in its reactivity and biological activity. The compound can undergo reduction to form amino derivatives, which can interact with biological targets such as enzymes and receptors .
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Bromo-8-nitrotetrazolo[1,5-a]pyridine: Similar structure with a bromine atom instead of a nitro group.
7-Alkylamino-6-nitrotetrazolo[1,5-a]pyrimidines: Structural analogs with potential biological activities.
Uniqueness
6-Nitrotetrazolo[1,5-a]pyridine is unique due to its specific arrangement of the nitro group and the tetrazole ring, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
35235-73-5 |
|---|---|
Formule moléculaire |
C5H3N5O2 |
Poids moléculaire |
165.11 g/mol |
Nom IUPAC |
6-nitrotetrazolo[1,5-a]pyridine |
InChI |
InChI=1S/C5H3N5O2/c11-10(12)4-1-2-5-6-7-8-9(5)3-4/h1-3H |
Clé InChI |
FVSDBFPXGMEACC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=NN=NN2C=C1[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


